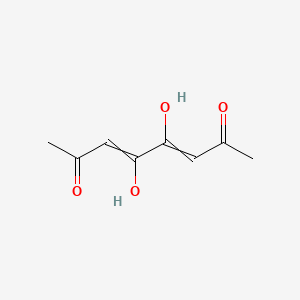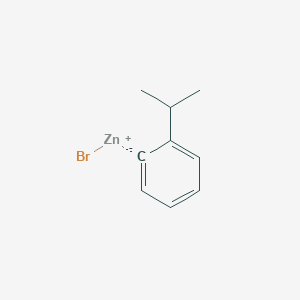
5-(3-Chloro-2-methylphenyl)pyridin-2-amine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chloro-2-methylphenyl)pyridin-2-amine, or 5-CMPPA, is a compound used in various scientific research applications. It is a member of the pyridine family and has a molecular weight of 219.6 g/mol. 5-CMPPA is a white, crystalline solid with a melting point of about 95°C. It is a versatile compound that has been used in various scientific studies, including pharmacology, toxicology, and biochemistry.
Scientific Research Applications
5-CMPPA has been used in various scientific research applications. It has been used in pharmacological studies to investigate the mechanism of action of drugs and to study the biochemical and physiological effects of drugs. It has also been used in toxicology studies to assess the toxicity of compounds and to evaluate the potential health risks associated with exposure to these compounds. In addition, 5-CMPPA has been used in biochemistry studies to investigate the structure and function of proteins and enzymes.
Mechanism of Action
The mechanism of action of 5-CMPPA is not fully understood. It is believed that 5-CMPPA binds to certain proteins and enzymes, which then leads to a change in their structure and function. This change can affect the activity of the proteins and enzymes, which in turn can affect the physiological processes in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMPPA are not yet fully known. However, some studies have shown that 5-CMPPA can affect the activity of certain proteins and enzymes, which can lead to changes in the body's physiological processes. For example, 5-CMPPA has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which can lead to an increased concentration of the drug in the body.
Advantages and Limitations for Lab Experiments
The advantages of using 5-CMPPA in lab experiments include its availability, its relatively low cost, and its easy synthesis. Additionally, it is a relatively stable compound and is not easily degraded.
The limitations of using 5-CMPPA in lab experiments include its low solubility in water and its potential toxicity. Additionally, its mechanism of action is still not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are many potential future directions for research involving 5-CMPPA. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential toxicity. Additionally, research into its potential applications in drug development and toxicology could be beneficial. Other potential future directions include studies into its potential uses in biochemistry and its ability to interact with other compounds.
Synthesis Methods
5-CMPPA can be synthesized through a reaction between 3-chloro-2-methylphenylhydrazine and pyridine. The reaction is carried out in a solvent such as ethanol, and the product is purified using a column chromatography. The yield of this reaction is typically around 95%.
properties
IUPAC Name |
5-(3-chloro-2-methylphenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-8-10(3-2-4-11(8)13)9-5-6-12(14)15-7-9/h2-7H,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWHSPKTMLVSAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-2-methylphenyl)pyridin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate, 95%](/img/structure/B6330171.png)

![tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate, 95%](/img/structure/B6330184.png)


